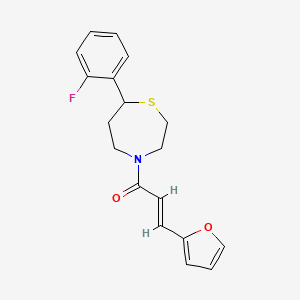

(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one

Descripción

The compound (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is a structurally complex enone derivative featuring a 1,4-thiazepane ring substituted with a 2-fluorophenyl group and a furan-2-yl moiety.

Propiedades

IUPAC Name |

(E)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2S/c19-16-6-2-1-5-15(16)17-9-10-20(11-13-23-17)18(21)8-7-14-4-3-12-22-14/h1-8,12,17H,9-11,13H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVLINXVNMKLPA-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one, also known by its CAS number 1706508-00-0, is a compound of significant interest in medicinal chemistry. Its unique structure combines a thiazepane ring and a furan moiety, which may contribute to its biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FNO₂S |

| Molecular Weight | 331.4 g/mol |

| CAS Number | 1706508-00-0 |

The presence of the fluorophenyl group is noteworthy as it can enhance the electronic properties of the compound, potentially influencing its interactions with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives containing thiazepane rings have been evaluated for their cytotoxic effects against various cancer cell lines. In a study comparing these compounds to standard chemotherapeutics like doxorubicin, certain derivatives showed significant cytotoxicity with IC50 values ranging from 5.25 µM to 14.86 µM against MCF7 breast cancer cells .

The mechanism through which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : Similar thiazepane derivatives have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer and metabolic disorders .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Antioxidant Activity : The furan moiety may contribute to antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation

In a comparative study, several thiazepane derivatives were synthesized and tested for their anticancer properties. The most active compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the substituents on the thiazepane ring significantly affected the biological activity of related compounds. Substituents that enhanced lipophilicity were associated with increased potency against cancer cell lines .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

(a) Core Enone System and Substituent Effects

The enone backbone (C=O conjugated to a double bond) is shared across analogs, but substituents significantly alter properties:

- (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one (): Replaces the thiazepane ring with a nitro-substituted phenyl group. The nitro group is electron-withdrawing, reducing electron density at the enone system compared to the fluorophenyl-thiazepane analog. This affects reactivity in Michael additions or Diels-Alder reactions .

- Compound 7a (): Contains a pyrazole ring and nitro group, enhancing aromatic stacking interactions.

(b) Heterocyclic Modifications

- Thiazepane vs. Pyrazole/Pyridine Rings : The 1,4-thiazepane in the target compound introduces sulfur, which can engage in hydrophobic interactions or act as a hydrogen-bond acceptor. In contrast, pyridine (e.g., in 7c , ) offers π-π stacking but lacks sulfur’s polarizability .

- Furan vs. Benzodioxole : The furan-2-yl group in the target compound (vs. benzodioxole in BG13902 , ) reduces steric bulk but may decrease metabolic stability due to furan’s susceptibility to oxidation .

Physicochemical Properties

Table 1: Comparative Physical Data

- Melting Points : The target compound’s melting point is unreported, but analogs with rigid aromatic systems (e.g., 7c ) exhibit higher melting points due to enhanced crystallinity. The thiazepane’s flexibility may lower melting points compared to pyridine/pyrazole derivatives .

Spectroscopic Characteristics

Table 2: Key Spectral Data

- IR Spectroscopy: The enone C=O stretch (~1680 cm⁻¹) is consistent across analogs. Fluorophenyl substituents (, target compound) show minimal electronic perturbation compared to nitro groups, which slightly lower C=O frequencies .

- NMR Spectroscopy: The E-configuration in the target compound results in deshielded enone protons (δ 7.8–8.2), comparable to 7a (δ 8.1). Fluorine’s electron-withdrawing effect shifts aromatic protons upfield relative to nitro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.